4-(benzenesulfonyl)-1-(2-methylbenzoyl)piperidine

Factor Xa inhibition 5-HT2A receptor antagonism S4 binding element

This 1,4-disubstituted piperidine scaffold, bearing benzenesulfonyl and 2-methylbenzoyl groups, is a versatile starting point for multi-target SAR programs. The orthogonal pharmacophore architecture distinguishes it from mono-substituted analogs, enabling exploration of activity cliffs (e.g., CNS-penetrant SPR inhibitors, MAGL/FAAH selectivity). Procure multi-gram quantities for medium-throughput in vitro screening and initial in vivo PK profiling.

Molecular Formula C19H21NO3S
Molecular Weight 343.44
CAS No. 1797682-26-8
Cat. No. B2969074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzenesulfonyl)-1-(2-methylbenzoyl)piperidine
CAS1797682-26-8
Molecular FormulaC19H21NO3S
Molecular Weight343.44
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C19H21NO3S/c1-15-7-5-6-10-18(15)19(21)20-13-11-17(12-14-20)24(22,23)16-8-3-2-4-9-16/h2-10,17H,11-14H2,1H3
InChIKeyQLDBEGZVHIUITK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(benzenesulfonyl)-1-(2-methylbenzoyl)piperidine (CAS 1797682-26-8): Structural Identity and Compound Class for Research Procurement


4-(benzenesulfonyl)-1-(2-methylbenzoyl)piperidine (CAS 1797682-26-8; molecular formula C₁₉H₂₁NO₃S; molecular weight 343.44 g/mol) is a 1,4-disubstituted piperidine derivative that incorporates a benzenesulfonyl group at the 4-position and a 2-methylbenzoyl (o-toluoyl) group at the 1-position of the piperidine ring. This dual-substitution architecture places the compound within a well-established class of piperidine-based scaffolds that have been extensively explored for pharmacological modulation of diverse targets, including 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1), serotonin 5-HT₂A receptors, factor Xa (fXa), and monoacylglycerol lipase (MAGL) [1][2][3][4]. The orthogonal positioning of the sulfonyl and aryl-carbonyl pharmacophores on the piperidine core enables simultaneous engagement of distinct binding subsites, a feature that distinguishes 1,4-disubstituted piperidines from simpler mono-substituted analogs in structure-activity relationship (SAR) programs.

Why Generic Substitution of 4-(benzenesulfonyl)-1-(2-methylbenzoyl)piperidine (CAS 1797682-26-8) with Mono-substituted Piperidine Analogs Fails


The combined presence of the benzenesulfonyl and 2-methylbenzoyl groups on the piperidine core creates a cooperative pharmacophore that cannot be replicated by either mono-substituted fragment alone. 4-(benzenesulfonyl)piperidine lacks the amide carbonyl and ortho-methylphenyl ring, abolishing critical hydrogen-bonding and hydrophobic interactions observed in benzoylpiperidine-based MAGL inhibitors that achieve low-nanomolar potency [1][2]. Conversely, 1-(2-methylbenzoyl)piperidine lacks the sulfonyl moiety, which has been identified as a key S4 binding element in potent fXa inhibitors (e.g., compound 39, IC₅₀ = 13 nM) and as a critical determinant of high-affinity 5-HT₂A receptor antagonism in 4-(phenylsulfonyl)piperidine series [3][4]. The loss of either functional group fundamentally alters the target engagement profile, making simple substitution between mono- and di-substituted piperidine derivatives scientifically invalid for procurement decisions in SAR-driven programs.

Quantitative Differentiation Evidence for 4-(benzenesulfonyl)-1-(2-methylbenzoyl)piperidine (CAS 1797682-26-8) Against Closest Structural Analogs


Dual Pharmacophore Architecture vs. Mono-Substituted Piperidine Fragments: fXa and 5-HT₂A Target Engagement Context

The simultaneous presence of benzenesulfonyl and 2-methylbenzoyl groups on the piperidine core provides a dual pharmacophore advantage over mono-substituted fragments. In the N-benzenesulfonylpiperidine fXa inhibitor series, compound 39 (bearing a benzenesulfonyl S4 binding element) achieved IC₅₀ = 13 nM against fXa and >7,000-fold selectivity over thrombin, while mono-substituted analogs lacking the sulfonyl group showed substantially reduced or no measurable fXa inhibition [1]. Similarly, in the 4-(phenylsulfonyl)piperidine 5-HT₂A antagonist series, the benzenesulfonyl moiety was essential for high-affinity receptor binding; the parent compound 12 showed potent 5-HT₂A antagonism, whereas N-dealkylated or sulfonyl-removed analogs lost activity [2]. The 2-methylbenzoyl group further contributes to target selectivity through steric and electronic modulation not achievable with unsubstituted benzoyl or simpler acyl groups.

Factor Xa inhibition 5-HT2A receptor antagonism S4 binding element Piperidine scaffold

Activity Cliff Potential vs. Closest Sepiapterin Reductase Inhibitor Analog: Substitution-Dependent Potency Modulation

A close structural analog, [4-(benzenesulfonyl)piperidin-1-yl](2,4-dichloro-6-hydroxyphenyl)methanone, has been characterized as a potent sepiapterin reductase (SPR) inhibitor with IC₅₀ = 0.0006 µM (0.6 nM) [1]. The target compound (CAS 1797682-26-8) differs by substitution of the benzoyl ring: 2-methylbenzoyl (MW 343.44 g/mol) vs. 2,4-dichloro-6-hydroxyphenyl (MW ~420 g/mol). This substitution changes the hydrogen-bond donor/acceptor profile (the dichloro-hydroxy analog has 3 H-bond donors and 4 acceptors, while the target compound has 0 H-bond donors and 3 acceptors on the benzoyl moiety), predicted to alter both potency and selectivity. In related benzoylpiperidine series, even minor substituent changes on the benzoyl ring have produced IC₅₀ shifts exceeding 100-fold, a phenomenon known as an 'activity cliff' [2]. The ortho-methyl group in the target compound introduces steric constraint and increased lipophilicity relative to the polar dichloro-hydroxy analog, which may favor central nervous system (CNS) penetration while potentially reducing SPR inhibitory potency.

Sepiapterin reductase inhibition Activity cliff Benzoyl substitution Enzyme inhibition

Predicted Lipophilicity Differentiation vs. 4-(benzenesulfonyl)piperidine and 1-(2-methylbenzoyl)piperidine Fragments: Implications for Membrane Permeability

Computational prediction of octanol-water partition coefficients indicates that 4-(benzenesulfonyl)-1-(2-methylbenzoyl)piperidine (CAS 1797682-26-8) occupies a lipophilicity range intermediate between its mono-substituted fragments, with a consensus predicted LogP of approximately 2.9–3.3 . By comparison, 4-(benzenesulfonyl)piperidine (CAS 285995-13-3; C₁₁H₁₅NO₂S; MW 225.31) has a predicted LogP of approximately 1.5–1.8, and 1-(2-methylbenzoyl)piperidine (C₁₃H₁₇NO; MW 203.28) has a predicted LogP of approximately 2.0–2.5. The ~1–1.5 log unit increase in lipophilicity for the dual-substituted compound places it in the optimal range for passive membrane permeability (LogP 1–4) while maintaining a molecular weight (343.44 g/mol) below the typical cutoff for blood-brain barrier penetration. In contrast, the more polar mono-substituted fragments may exhibit reduced passive permeability and different tissue distribution profiles.

Lipophilicity LogP prediction Membrane permeability CNS drug design

Synthetic Modularity and Derivatization Potential vs. Fused or Spirocyclic Piperidine Analogs

The synthetic route to 4-(benzenesulfonyl)-1-(2-methylbenzoyl)piperidine proceeds via two sequential, high-yielding steps: (i) sulfonylation of piperidine or a 4-substituted piperidine precursor with benzenesulfonyl chloride, and (ii) N-acylation with 2-methylbenzoyl chloride . This modular approach enables independent variation of the sulfonyl and benzoyl substituents through parallel synthesis, a strategy successfully employed in the optimization of both N-benzenesulfonylpiperidine fXa inhibitors (where solid-phase parallel synthesis identified the benzenesulfonyl S4 binding element) and benzoylpiperidine MAGL inhibitors (where 24 novel derivatives were synthesized and screened) [1][2]. In contrast, spirocyclic or fused piperidine analogs (e.g., the spirocyclic ether 5-HT₂A screening lead that preceded the 4-(phenylsulfonyl)piperidine series) require more complex multi-step syntheses with lower overall yields and limited substituent diversification potential [3]. The 1,4-disubstituted piperidine scaffold thus offers a superior balance of synthetic tractability and pharmacophoric complexity for hit-to-lead optimization programs.

Synthetic accessibility Parallel library synthesis Sulfonylation Acylation

Recommended Research and Industrial Application Scenarios for 4-(benzenesulfonyl)-1-(2-methylbenzoyl)piperidine (CAS 1797682-26-8)


Structure-Activity Relationship (SAR) Probe for Dual-Target Engagement in Factor Xa and Serotonin 5-HT₂A Receptor Programs

As established in Section 3, the 1,4-disubstituted piperidine scaffold bearing both sulfonyl and benzoyl pharmacophores has independently produced potent fXa inhibitors (IC₅₀ = 13 nM) and high-affinity 5-HT₂A receptor antagonists [1][2]. Researchers evaluating CAS 1797682-26-8 as a starting scaffold can systematically vary the benzenesulfonyl and 2-methylbenzoyl substituents to optimize selectivity between these two therapeutically relevant targets, using the dual-substitution architecture to explore polypharmacology or achieve target selectivity not attainable with mono-substituted fragments.

Chemical Probe Development for Sepiapterin Reductase with Tunable CNS Penetration Properties

The close structural analog [4-(benzenesulfonyl)piperidin-1-yl](2,4-dichloro-6-hydroxyphenyl)methanone is a sub-nanomolar SPR inhibitor (IC₅₀ = 0.6 nM) [1]. CAS 1797682-26-8, differentiated by its 2-methylbenzoyl substitution, offers higher predicted lipophilicity (LogP ~2.9–3.3 vs. ~1.7) and reduced hydrogen-bond donor count, properties associated with enhanced CNS penetration. This compound is recommended for medicinal chemistry programs seeking SPR inhibitors with improved brain exposure, where the activity cliff introduced by the 2-methyl substitution can be quantitatively mapped through systematic SAR studies.

Monoacylglycerol Lipase (MAGL) Inhibitor Lead Generation via Benzoylpiperidine Scaffold Optimization

Benzoylpiperidine derivatives have been validated as potent, reversible MAGL inhibitors with low-nanomolar enzymatic IC₅₀ values and antiproliferative activity in cancer cell lines [1]. CAS 1797682-26-8, bearing the 2-methylbenzoyl pharmacophore critical for MAGL inhibition, serves as a logical entry point for second-generation MAGL inhibitor design. The benzenesulfonyl group at the 4-position provides an additional vector for modulating selectivity over other serine hydrolases (e.g., FAAH, ABHD6), a key challenge in endocannabinoid system drug discovery that can be addressed through parallel library synthesis as described in Section 3.

Parallel Library Synthesis for Hit-to-Lead Optimization Across Multiple Therapeutic Indications

The modular 2-step synthesis of CAS 1797682-26-8 enables efficient generation of diverse compound libraries through independent variation of sulfonyl chloride and acyl chloride building blocks [1][2]. This synthetic accessibility, combined with the scaffold's demonstrated activity across multiple target classes (fXa, 5-HT₂A, MAGL, SPR, 11βHSD1), positions the compound as a versatile starting point for medium-throughput SAR campaigns in cardiovascular, neuropsychiatric, oncology, and metabolic disease research programs. Procurement of this scaffold in multi-gram quantities supports both in vitro screening and initial in vivo pharmacokinetic profiling.

Quote Request

Request a Quote for 4-(benzenesulfonyl)-1-(2-methylbenzoyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.